molecular formula C13H19NO4 B12794829 N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol CAS No. 117770-11-3

N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol

Cat. No.: B12794829
CAS No.: 117770-11-3
M. Wt: 253.29 g/mol
InChI Key: GJXFUTMBLXCJRJ-RVMXOQNASA-N
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Description

N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol (CAS 117770-11-3) is a synthetic polyhydroxylated pyrrolidine, a class of compounds more commonly known as iminosugars or azasugars. These compounds are of intense interest in medicinal and chemical research due to their potent activity as glycosidase inhibitors . Glycosidases are enzymes involved in the processing of carbohydrates, and their inhibition has promising chemotherapeutic potential for treating conditions such as diabetes, cancer, and viral infections . The core 1,4-dideoxy-1,4-imino hexitol structure is a key pharmacophore for this inhibitory activity . The N-benzyl derivative is one of several synthetic analogs explored to modulate the potency and selectivity of inhibition . This compound belongs to the family of 1,4-dideoxy-1,4-imino hexitols, which are five-membered ring analogs of sugars where the ring oxygen is replaced by an imino group . The structural configuration is defined as (2R,3R,4S)-1-Benzyl-2-((S)-1,2-dihydroxy-ethyl)-pyrrolidine-3,4-diol . It has a molecular formula of C13H19NO4 and a molecular weight of 253.294 g/mol . Research into related 1,4-dideoxy-1,4-imino-D-mannitol compounds has demonstrated their effectiveness as competitive inhibitors of various α-mannosidases, including jack bean α-mannosidase and lysosomal α-mannosidase, and their ability to inhibit glycoprotein processing in cell culture studies . The inhibition is often more effective at higher pH, suggesting the unprotonated form of the ring nitrogen is critical for activity . This compound is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117770-11-3

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

(2R,3R,4S)-1-benzyl-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C13H19NO4/c15-8-11(17)12-13(18)10(16)7-14(12)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11-,12+,13-/m0/s1

InChI Key

GJXFUTMBLXCJRJ-RVMXOQNASA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1CC2=CC=CC=C2)[C@H](CO)O)O)O

Canonical SMILES

C1C(C(C(N1CC2=CC=CC=C2)C(CO)O)O)O

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control in N Benzyl 1,4 Dideoxy 1,4 Imino D Allitol Synthesis

Divergent and Stereoselective Synthetic Approaches for N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol and Analogues

The synthesis of this compound and related compounds is primarily achieved through two main strategies: chiral pool approaches that utilize readily available sugar derivatives, and de novo asymmetric synthesis. Chiral pool strategies are advantageous as they start with enantiomerically pure materials, thus embedding the desired stereochemistry from the outset.

The use of carbohydrates as starting materials is a common and effective strategy for the synthesis of iminosugars. The inherent chirality of sugars provides a robust platform for the stereocontrolled introduction of the nitrogen atom and the formation of the pyrrolidine (B122466) ring.

While direct synthesis from D-allitol is less commonly detailed, the general strategies for iminosugar synthesis can be applied. A typical approach would involve the selective protection of hydroxyl groups, followed by the introduction of a nitrogen-containing functionality at C-1 and C-4. This would be achieved through nucleophilic substitution of a leaving group, such as a tosylate or mesylate, with an amine, often benzylamine (B48309), to directly install the N-benzyl group. The subsequent cyclization would then form the desired pyrrolidine ring. The stereochemistry of the final product is dictated by the stereochemistry of the starting D-allitol.

D-ribose is a versatile starting material for the synthesis of various iminosugars. A stereoselective approach for the synthesis of 1,4-dideoxy-1,4-imino-derivatives of D-allitol has been described starting from D-ribose. researchgate.net This method involves a highly stereoselective addition of a Grignard reagent to a lactamine derived from D-ribose. researchgate.net Another strategy involves the conversion of D-ribose to a suitable precursor for cyclization. For instance, a convenient synthesis of 1,4-dideoxy-1,4-imino-D-ribitol (DRB) from D-ribose has been reported, which could be adapted for the synthesis of the D-allitol isomer. researchgate.net This route utilizes L-lyxonolactone as a key intermediate, which is formed with inversion of configuration at C-4. researchgate.net Cyclization of a dimesylated L-lyxitol derivative with benzylamine proceeds with another inversion at C-4 to yield the D-ribo-configured pyrrolidine system. researchgate.net

The synthesis of 1,4-dideoxy-1,4-imino-D-gulitol has been achieved, and the hydrochloride salt's crystal structure has been determined. researchgate.net This synthesis provides a basis for accessing other stereoisomers.

Table 1: Key Synthetic Steps from D-Ribose

StepReactionReagents and ConditionsKey Intermediate
1Protection and LactonizationWell-established procedures2,3-O-Isopropylidene-D-ribono-1,4-lactone
2ChlorinationOxalyl chloride5-chloro-5-deoxy derivative
3Hydrolysis and InversionAqueous KOHL-Lyxonolactone
4MesylationMesyl chloride, pyridineDimesylated L-lyxitol
5CyclizationBenzylamine, toluene, refluxN-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol derivative
6DeprotectionH2, Pd/C1,4-dideoxy-1,4-imino-D-ribitol

A stereoselective approach for the synthesis of 1,4-dideoxy-1,4-imino-D-allitol has been developed using L-ascorbic acid and D-isoascorbic acid as starting materials. researchgate.netcapes.gov.br This methodology relies on key reactions including vinyl Grignard addition, allylation, ring-closing metathesis (RCM), and dihydroxylation. researchgate.netcapes.gov.br These starting materials are attractive due to their low cost and inherent chirality. The synthesis of 2,3-O,O-dibenzyl-6-O-tosyl-L-ascorbic acid, a useful intermediate, has been reported with good yield. iijls.com

Sugar lactones are valuable intermediates in the synthesis of iminosugars. For instance, 1,4-dideoxy-1,4-imino-D-glucitol has been synthesized from D-galactonolactone. lookchem.com This suggests that a similar strategy could be employed to access the D-allitol isomer from an appropriate sugar lactone. The synthesis of 1,5-dideoxy-1,5-imino-d-arabinitol from D-lyxose proceeds via the corresponding D-lyxonolactone, highlighting the utility of lactone intermediates. nih.gov A green synthesis approach for 1,5-dideoxy-1,5-imino-ribitol and its arabinitol epimer has been developed from D-ribose and D-lyxose, respectively, using heterogeneous catalysts for the oxidation to the corresponding lactones. nih.gov

Table 2: Synthesis of Iminosugars from Sugar Lactones

Starting MaterialTarget IminosugarKey IntermediateReference
D-Galactonolactone1,4-Dideoxy-1,4-imino-D-glucitolProtected D-galactonolactone lookchem.com
D-Lyxose1,5-Dideoxy-1,5-imino-d-arabinitolD-Lyxonolactone nih.gov
D-Ribose1,5-Dideoxy-1,5-imino-ribitolD-Ribonolactone nih.gov

De novo asymmetric synthesis provides an alternative to chiral pool approaches, offering flexibility in accessing a wider range of stereoisomers. These methods build the chiral centers during the synthesis, often employing asymmetric reactions as key steps.

A total synthesis of 1,4-dideoxy-1,4-imino-D-galactitol and its diastereoisomer 1,4-dideoxy-1,4-imino-D-glucitol has been described starting from a common optically active precursor. nih.gov The key step in this approach is a double diastereoselection in the asymmetric dihydroxylation of a chiral vinyl azido (B1232118) alcohol. nih.gov This methodology could potentially be adapted to synthesize this compound by choosing the appropriate chiral starting material and dihydroxylation conditions. The stereocontrolled total synthesis of 1,4-dideoxy-1,4-imino-D-iditol also utilized asymmetric dihydroxylation as a key step, demonstrating the power of this reaction in the stereodivergent synthesis of iminosugars. nih.gov

De Novo Asymmetric Synthesis Strategies

Stereospecific Cyclization of α,ε-Dihydroxy-β-amino Esters

A notable pathway for the synthesis of 1,4-dideoxy-1,4-imino-D-allitol involves the stereospecific cyclization of α,ε-dihydroxy-β-amino esters. acs.orgnih.gov This method is a cornerstone in the asymmetric synthesis of various imino and amino sugars. The process begins with the conjugate addition of a chiral lithium amide, such as lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, to an enantiopure α,β-unsaturated ester. nih.gov

A critical factor dictating the outcome of the cyclization is the stereochemistry of a dioxolane unit substituted at the β-position of the unsaturated ester. acs.org When the α,ε-dihydroxy-β-amino ester intermediate contains a cis-dioxolane unit, the β-amino group attacks to form the desired pyrrolidine ring. acs.orgnih.gov Conversely, a trans-dioxolane unit directs the cyclization through the α-hydroxyl group, leading to a tetrahydropyran (B127337) scaffold instead. acs.orgnih.gov Activation of the ε-hydroxyl group is necessary to facilitate the intramolecular cyclization, which ultimately yields the pyrrolidine structure after an in situ N-debenzylation step. acs.org

Grignard Addition Reactions to N-Benzylimines

Grignard addition reactions represent a key C-C bond-forming strategy in the synthesis of the this compound backbone. researchgate.netresearchgate.net In a frequently employed approach, vinylmagnesium bromide is added to an N-benzylimine derived from a chiral starting material like (R)-2,3-O-isopropylidene glyceraldehyde. researchgate.netresearchgate.net This reaction establishes a new stereocenter and introduces the vinyl group necessary for subsequent cyclization.

The success of this nucleophilic addition is fundamental, as it sets the stage for building the pyrrolidine ring. While organometallic additions to imines typically proceed with the nucleophile attacking the carbon atom (carbophilic addition), the choice of reagents and reaction conditions is crucial to ensure high diastereoselectivity. koreascience.kr The resulting amino alcohol from the Grignard reaction is a versatile intermediate, primed for further transformations. researchgate.net

Ring-Closing Metathesis (RCM) for Pyrrolidine Ring Formation

Ring-Closing Metathesis (RCM) is a powerful and widely used method for constructing the unsaturated pyrrolidine ring, a core feature of the synthetic pathway to this compound. researchgate.netresearchgate.net Following the Grignard addition, the secondary amine is typically allylated, creating a diallylic amine precursor. researchgate.net This precursor is then subjected to RCM.

The reaction is catalyzed by ruthenium complexes, such as Grubbs' catalysts, which are known for their tolerance of various functional groups. wikipedia.orgorganic-chemistry.org The intramolecular metathesis of the two terminal alkene functionalities results in the formation of a five-membered cyclic alkene (a dihydropyrrole) and volatile ethylene, which drives the reaction to completion. wikipedia.org This strategy has proven highly effective for creating 5- to 7-membered nitrogen heterocycles. wikipedia.org The resulting cyclized product contains the foundational pyrrolidine skeleton, which is then further functionalized. researchgate.netresearchgate.net

Table 1: Comparison of RCM Catalysts

Catalyst Generation Key Features Common Applications in Heterocycle Synthesis
Grubbs' First Generation Good performance for terminal alkenes; sensitive to air and moisture. Synthesis of simple pyrrolines and piperidines. beilstein-journals.org
Grubbs' Second Generation Higher activity; greater functional group tolerance; more stable. Widely used for complex substrates and sterically hindered alkenes. organic-chemistry.orgnih.gov

| Hoveyda-Grubbs' Catalysts | More stable and can be recycled; often used in solid-phase synthesis. | Synthesis of cyclic peptides and complex natural products. nih.gov |

Chemo-Enzymatic Synthetic Pathways for Iminosugars

Chemo-enzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to construct complex molecules like iminosugars. These methods can offer significant advantages in terms of stereocontrol and reduction of synthetic steps. While a specific chemo-enzymatic route to this compound is not extensively detailed, the principles are applicable. nih.gov

Enzymes can be used to create chiral building blocks from achiral starting materials or to perform highly selective transformations on complex intermediates that are challenging to achieve with traditional chemical methods. For instance, an enzyme could be used for the asymmetric reduction of a ketone or the selective hydrolysis of an ester on a precursor molecule. nih.gov This strategy can streamline the synthesis by leveraging the broad substrate tolerance of certain enzymes, providing rapid access to a family of related compounds. nih.gov

Key Chemical Transformations and Protecting Group Strategies

Stereoselective Dihydroxylation for Polyhydroxylated Pyrrolidines

After the formation of the unsaturated pyrrolidine ring via RCM, a crucial step is the stereoselective dihydroxylation of the double bond to install the hydroxyl groups with the correct 'allitol' configuration. researchgate.netnih.gov This transformation is essential for converting the cyclic alkene into the final polyhydroxylated target.

Asymmetric dihydroxylation, often using osmium tetroxide (OsO₄) with a chiral ligand, is a common method to achieve high stereoselectivity. nih.govresearchgate.net The choice of the dihydroxylation agent and reaction conditions is critical to control the facial selectivity of the addition of the two hydroxyl groups across the double bond. nih.gov This step ultimately defines the final stereochemistry of the iminosugar and is a key determinant in the total synthesis of compounds like 1,4-dideoxy-1,4-imino-D-allitol. researchgate.netresearchgate.net

Table 2: Dihydroxylation Reagents and Outcomes

Reagent System Description Selectivity
OsO₄ / NMO Osmium tetroxide with N-methylmorpholine N-oxide as a co-oxidant. Provides syn-dihydroxylation. Stereoselectivity depends on the substrate's inherent steric and electronic properties. researchgate.net
AD-mix-β Asymmetric dihydroxylation using OsO₄ with a chiral ligand derived from dihydroquinidine. Typically delivers hydroxyl groups to the β-face of the alkene. nih.gov

| AD-mix-α | Asymmetric dihydroxylation using OsO₄ with a chiral ligand derived from dihydroquinine. | Typically delivers hydroxyl groups to the α-face of the alkene. nih.gov |

N-Alkylation and N-Benzylation Procedures for Derivative Synthesis

The introduction of the N-benzyl group is a defining feature of the target compound. N-alkylation and N-benzylation are fundamental transformations in the synthesis of iminosugar derivatives, often performed to modify the biological activity of the parent compound. nih.gov The N-benzyl group in this compound can be introduced at various stages of the synthesis. For instance, the starting imine can be formed from benzylamine, thereby incorporating the N-benzyl group from the beginning of the synthetic sequence. researchgate.netresearchgate.net

Alternatively, an unprotected or differently protected pyrrolidine can be benzylated in a later step. Standard procedures for N-alkylation involve reacting the secondary amine with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base. nih.govorganic-chemistry.org The choice of protecting groups for the hydroxyl functionalities is critical to ensure that only the nitrogen atom is alkylated. These N-substituted derivatives are often synthesized to explore structure-activity relationships, as the substituent on the nitrogen can significantly influence the inhibitory properties of the iminosugar. nih.gov

Strategic Application of Protecting and Deprotecting Groups

The synthesis of complex molecules like this compound necessitates a sophisticated strategy for the selective protection and deprotection of functional groups. In the stereoselective synthesis of this iminosugar, protecting groups are instrumental in ensuring regiochemical and stereochemical control throughout the reaction sequence.

A key starting material for the synthesis is (R)-2,3-O-isopropylidene glyceraldehyde. researchgate.netresearchgate.net Here, the isopropylidene group serves as an acetal, protecting the syn-diol of the glyceraldehyde. This protection is crucial for two primary reasons: it prevents unwanted side reactions of the hydroxyl groups and, more importantly, its steric and electronic properties influence the facial selectivity of subsequent nucleophilic additions to the aldehyde, thereby establishing the initial stereochemistry of the molecule.

The nitrogen atom is introduced via condensation of the starting aldehyde with benzylamine, which directly installs the requisite N-benzyl group of the final target molecule. researchgate.net The benzyl group is a robust protecting group for the nitrogen atom of the resulting imine and the subsequent pyrrolidine ring. It is stable to the conditions of key transformations such as Grignard reactions, N-allylation, ring-closing metathesis (RCM), and dihydroxylation. researchgate.netresearchgate.netcapes.gov.br In the context of the synthesis of this compound, the benzyl group is not removed and remains as a functional part of the final structure.

While the specific deprotection of the O-isopropylidene group for the D-allitol isomer is a final step, related syntheses of iminosugars have employed reagents like iodine in methanol (B129727) for the efficient cleavage of O-isopropylidene and O-(tert-butyldimethylsilyl) ethers, sometimes in a one-pot cyclization process. rsc.org

The strategic selection of these protecting groups is a cornerstone of the synthetic design, allowing for the sequential and controlled construction of the target molecule.

Table 1: Protecting Groups in this compound Synthesis

Protecting GroupFunctional Group ProtectedRole in Synthesis
Isopropylidene 1,2-DiolProtects the hydroxyl groups of (R)-glyceraldehyde; directs stereochemistry of nucleophilic addition. researchgate.net
Benzyl Amine (Imino)Protects the nitrogen atom throughout the multi-step synthesis; remains in the final target molecule. researchgate.netresearchgate.net

Optimization of Synthetic Efficiency and Enantiopurity

The optimization of synthetic routes to produce this compound with high efficiency and enantiopurity is a primary focus of synthetic efforts. The enantiopurity of the final product is fundamentally established by employing a chiral pool starting material, specifically (R)-2,3-O-isopropylidene glyceraldehyde. researchgate.netcapes.gov.br This approach, starting from a readily available, enantiomerically pure precursor, ensures that the desired absolute stereochemistry is incorporated from the outset.

The efficiency of the synthesis is achieved through a sequence of key, high-impact reactions that construct the core structure of the iminosugar. A widely reported stereoselective approach involves several key transformations: researchgate.netresearchgate.netcapes.gov.br

Stereoselective Grignard Addition: The reaction of the benzylimine derived from (R)-2,3-O-isopropylidene glyceraldehyde with vinylmagnesium bromide is a critical step that creates a new stereocenter. researchgate.netresearchgate.net The existing chirality in the glyceraldehyde derivative directs the addition to achieve high diastereoselectivity.

N-Allylation: The subsequent attachment of an allyl group to the nitrogen atom provides the second olefinic handle necessary for the ring-closing metathesis. researchgate.net

Ring-Closing Metathesis (RCM): This powerful reaction efficiently forms the five-membered pyrrolidine ring from the diene precursor. researchgate.netresearchgate.net The use of ruthenium-based catalysts, such as Grubbs catalysts, is common for this type of transformation, known for its efficiency and functional group tolerance.

Dihydroxylation: The final step to introduce the remaining hydroxyl groups on the newly formed ring is achieved through stereoselective dihydroxylation of the double bond resulting from the RCM step. researchgate.netresearchgate.netcapes.gov.br This reaction establishes the final D-allitol configuration.

This strategic sequence ensures that the synthesis is not only stereocontrolled, leading to high enantiopurity, but also efficient by building the molecular complexity through a series of reliable and well-established reactions.

Table 2: Key Synthetic Steps and Their Role in Optimization

Synthetic StepReagents/ConditionsPurpose in SynthesisContribution to Efficiency & Enantiopurity
Imination BenzylamineForms the imine intermediate and installs the N-benzyl group. researchgate.netEfficiently introduces the nitrogen heterocycle precursor.
Grignard Addition Vinylmagnesium bromideAdds a vinyl group to the imine, creating a key stereocenter. researchgate.netHigh diastereoselectivity due to chiral substrate control, ensuring enantiopurity.
N-Allylation Allyl bromide (or equivalent)Introduces the second olefin for RCM. researchgate.netA standard and typically high-yielding alkylation reaction.
Ring-Closing Metathesis (RCM) Ruthenium catalyst (e.g., Grubbs)Forms the core pyrrolidine ring structure. researchgate.netresearchgate.netHighly efficient cyclization method, key to the overall strategy.
Dihydroxylation OsO₄ (catalytic) / NMO, or similarInstalls the final two hydroxyl groups to form the allitol (B117809) configuration. researchgate.netcapes.gov.brStereoselective reaction that finalizes the required enantiopure diol configuration.

Enzymatic Inhibition and Mechanistic Elucidation of N Benzyl 1,4 Dideoxy 1,4 Imino D Allitol

Glycosidase Inhibition Profile of N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol and Related Pyrrolidine (B122466) Derivatives

The introduction of an N-benzyl group to the pyrrolidine core of an iminosugar can significantly alter its interaction with the active site of glycosidase enzymes. This modification reduces the high hydrophilicity of the parent iminosugar and can introduce new, favorable interactions with hydrophobic regions of the enzyme's active site, potentially leading to increased potency and selectivity. beilstein-journals.org

The inhibitory activity of polyhydroxylated pyrrolidines against α-D-mannosidases is highly dependent on the nature of the N-substituent. For the closely related compound, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), general N-substitution has been shown to decrease its α-mannosidase inhibitory activity. hud.ac.uknih.govrsc.org However, the introduction of an N-benzyl group can be an exception, sometimes leading to slightly more potent inhibition of specific α-mannosidases, such as Golgi α-mannosidase II, compared to the unsubstituted parent compound. beilstein-journals.org This suggests that while broad-spectrum α-mannosidase inhibition may be reduced, selectivity for particular isozymes can be enhanced.

The stereochemistry of the hydroxyl groups on the pyrrolidine ring is critical for α-L-fucosidase inhibition. nih.gov Studies on related compounds indicate that derivatives of 1,4-iminoalditols can be effective inhibitors of this enzyme. researchgate.netnih.gov For instance, the enantiomerically related N-methyl-1,4-dideoxy-1,4-imino-L-allitol acts as a moderate inhibitor of N-acetyl-β-D-hexosaminidase. researchgate.net Given that potent fucosidase inhibitors typically mimic the structure of L-fucose, it is anticipated that this compound, having a D-configuration, would likely be a weak inhibitor of α-L-fucosidase.

Limited data exists regarding the inhibition of N-acetyl-β-D-hexosaminidase by D-allitol iminosugar derivatives. However, research on the L-isomer, N-methyl-1,4-dideoxy-1,4-imino-L-allitol, has shown it to be a moderate inhibitor of this enzyme. researchgate.net The effect of the N-benzyl group and the D-allo configuration on this activity remains to be experimentally determined.

There is currently no available data in the reviewed scientific literature regarding the inhibitory activity of this compound or its parent compound against β-D-mannosidase.

A significant area of research in iminosugar development is achieving selective inhibition of Golgi α-mannosidase II (GMII) over the structurally similar lysosomal α-mannosidase (LMan), as GMII is a target for anticancer therapies. beilstein-journals.orgnih.govrsc.org N-benzylation of the pyrrolidine core has emerged as a key strategy for achieving this selectivity. The benzyl (B1604629) group can occupy a hydrophobic pocket within the active site of GMII, leading to enhanced potency and selectivity.

Studies on N-benzyl substituted 1,4-imino-L-lyxitols, which are stereoisomers of the allitol (B117809) derivatives, provide strong evidence for this principle. These compounds were found to be selective inhibitors of Drosophila melanogaster Golgi α-mannosidase II (GMIIb), with some showing micromolar inhibition of GMIIb while having negligible activity against lysosomal α-mannosidase (LManII) and Jack bean α-mannosidase (JBMan). nih.gov For example, an N-benzyl imino-L-lyxitol derivative bearing a guanidine (B92328) group was a potent GMIIb inhibitor with a Kᵢ of 19 µM, but showed no significant inhibition of LManII or JBMan at concentrations greater than 2 mM. nih.gov This high degree of selectivity is attributed to favorable interactions, including potential salt bridges, formed by the substituted benzyl group within the GMIIb active site. nih.gov

Table 1: Inhibition of GH38 α-Mannosidases by N-Benzyl Substituted 1,4-imino-L-lyxitol Derivatives

CompoundEnzyme SourceEnzyme TargetKᵢ (µM)IC₅₀ (µM)Selectivity (LManII/GMIIb)Reference
N-(4-guanidinobenzyl)-1,4-dideoxy-1,4-imino-L-lyxitolDrosophila melanogasterGMIIb19 ± 2->100 nih.gov
N-(4-guanidinobenzyl)-1,4-dideoxy-1,4-imino-L-lyxitolDrosophila melanogasterLManII>2000-- nih.gov
N-benzyl substituted 1,4-imino-L-lyxitols (general series)Drosophila melanogasterGMIIb-PotentHigh nih.gov

Polyhydroxylated pyrrolidines are a class of compounds known to have the potential to inhibit glycosyltransferases. researchgate.net These enzymes are crucial for the synthesis of complex carbohydrates. However, specific studies detailing the inhibitory activity of this compound against any particular glycosyltransferase are not present in the current body of literature. Further research is required to explore this potential biological activity.

Table 2: Summary of Known Inhibitory Activity

EnzymeCompoundActivity ReportedReference
α-D-MannosidaseN-substituted 1,4-dideoxy-1,4-imino-D-mannitol (DIM)Activity generally decreased vs. parent DIM hud.ac.ukrsc.org
α-L-FucosidaseN-methyl-1,4-dideoxy-1,4-imino-L-allitolModerate inhibition researchgate.net
N-Acetyl-β-D-HexosaminidaseN-methyl-1,4-dideoxy-1,4-imino-L-allitolModerate inhibition researchgate.net
β-D-MannosidaseThis compoundNo data available-
Golgi α-Mannosidase II (GMIIb)N-Benzyl substituted 1,4-imino-L-lyxitol derivativesPotent and selective inhibition (Kᵢ down to 19µM) nih.gov
Lysosomal α-Mannosidase (LManII)N-Benzyl substituted 1,4-imino-L-lyxitol derivativesWeak to no inhibition (>2000 µM) nih.gov
GlycosyltransferasesPolyhydroxylated pyrrolidines (general class)Potential for inhibition noted researchgate.net

Detailed Mechanisms of Enzyme Inhibition

The inhibitory action of this compound is rooted in its structural analogy to natural monosaccharide substrates. As an iminosugar, its core structure features a nitrogen atom replacing the endocyclic oxygen of a sugar, a modification that is key to its function as an enzyme inhibitor, particularly against glycosidases. These enzymes are crucial for the metabolism of carbohydrates. beilstein-journals.org

Characterization of Competitive Inhibition

Iminosugars, including derivatives of 1,4-dideoxy-1,4-imino-D-allitol, are widely recognized as competitive inhibitors of glycosidases. This mode of inhibition arises because the iminosugar structurally resembles the enzyme's natural substrate. Consequently, it competes directly with the substrate for binding to the enzyme's active site. The binding of the inhibitor to the active site is reversible and prevents the substrate from binding, thereby halting the catalytic reaction. The potency of this inhibition is typically quantified by the inhibition constant (Ki). For instance, related N-benzyl substituted 1,4-imino-l-lyxitols have demonstrated selective inhibition of Golgi α-mannosidase IIb with Ki values in the micromolar range. nih.gov While specific kinetic studies for this compound are not detailed in the provided context, its classification as a substrate mimic strongly implies a competitive inhibition mechanism.

Table 1: Comparison of Inhibition Mechanisms

Feature Competitive Inhibition Non-Competitive Inhibition
Binding Site Binds to the active site Binds to an allosteric (non-active) site
Effect on Km Increases No change
Effect on Vmax No change Decreases

| Overcome by Substrate | Yes, at high concentrations | No |

Characterization of Non-Competitive Inhibition

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. In the context of iminosugars like this compound, a non-competitive mechanism is not the typically expected pathway due to their nature as substrate analogs. Their primary mode of action is centered on active site competition.

Transition State Mimicry in Enzyme-Inhibitor Interactions

The most potent competitive inhibitors are often those that mimic the transition state of the enzyme-catalyzed reaction. Glycosidase-catalyzed hydrolysis of glycosidic bonds proceeds through a transient, high-energy intermediate that has a significant positive charge and a distorted geometry, often described as an oxocarbenium ion-like transition state.

Iminosugars are powerful inhibitors precisely because they are excellent mimics of this transition state. At physiological pH, the endocyclic nitrogen atom of the pyrrolidine ring in this compound is protonated. This positively charged nitrogen atom, along with the specific stereochemistry of the surrounding hydroxyl groups, effectively mimics the electronic and conformational properties of the glycosyl cation transition state. This high-affinity binding to the enzyme's active site stabilizes the enzyme-inhibitor complex, making these compounds very effective inhibitors.

Molecular Recognition and Binding Dynamics within Enzyme Active Sites

The specificity and potency of this compound as an enzyme inhibitor are determined by the precise molecular interactions that occur within the enzyme's active site. These interactions are dictated by the compound's three-dimensional structure, including the conformation of its pyrrolidine ring and the spatial arrangement of its hydroxyl groups.

Conformational Analysis of the Pyrrolidine Ring and its Role in Binding

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of different puckered conformations, typically described as envelope (E) and twist (T) forms. beilstein-journals.org The specific conformation adopted by the ring is crucial for how the inhibitor fits into the active site of a target enzyme. beilstein-journals.org Molecular modeling and NMR studies on related pyrrolidine nucleotide analogs show that factors like N-substitution can significantly influence the ring's conformational preferences. beilstein-journals.org

For pyrrolidine-based inhibitors binding to enzymes like α-mannosidase, specific conformations such as E1 or 2E are often found in the enzyme-inhibitor complexes. nih.gov The N-benzyl group of this compound plays a significant role in orienting the inhibitor within the active site and can contribute to binding affinity through hydrophobic interactions. The inherent flexibility of the ring allows it to adapt its conformation to achieve an optimal fit with the binding pocket, a factor that influences its inhibitory power. ucsd.edu This conformational adaptability, however, must result in a shape that is complementary to the active site for effective inhibition. nih.govucsd.edu

Influence of Hydroxyl Group Stereochemistry on Enzyme Specificity

The stereochemistry of the hydroxyl groups on the iminoalditol backbone is a critical determinant of binding affinity and enzyme specificity. These hydroxyl groups engage in a network of hydrogen bonds with amino acid residues in the enzyme's active site, mimicking the interactions of the natural carbohydrate substrate.

Studies on various iminosugar isomers have demonstrated that even minor changes in the stereochemistry of a single hydroxyl group can dramatically alter inhibitory potency and selectivity. For example, in a study of 1,4-imino-ᴅ-lyxitols, it was found that the hydroxyl group at the C-5 position must have an R-configuration to achieve strong inhibition of certain α-mannosidases. beilstein-journals.org This highlights that the precise spatial arrangement of these functional groups must match the hydrogen-bonding network of the target enzyme's active site. The D-allitol configuration of this compound presents a unique constellation of hydroxyl groups, which in turn dictates its specific inhibitory profile against a panel of glycosidases. The ability of an enzyme to discriminate between closely related iminosugar derivatives underscores the high degree of structural complementarity required for potent inhibition. rsc.org

Role of the N-Benzyl Moiety in Active Site Accommodation and Specificity Modulation

The addition of an N-benzyl group to the core 1,4-dideoxy-1,4-imino-D-allitol structure is a critical modification that significantly influences its interaction with enzyme active sites. This substituent plays a key role in both the potency and selectivity of the inhibitor.

In general, the alkylation of the endocyclic nitrogen in iminosugars can enhance their inhibitory properties. beilstein-journals.org This is partly because the modification reduces the high hydrophilicity of the parent iminosugar, which can facilitate more favorable interactions within the enzyme's active site. beilstein-journals.org For instance, the N-benzylation of a related compound, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), resulted in a slightly more potent inhibitor of Golgi α-mannosidase II (GMII). beilstein-journals.org

The N-benzyl group can occupy hydrophobic pockets within the active site of target enzymes. This interaction helps to anchor the inhibitor, contributing to a tighter binding affinity. Molecular docking studies on related N-benzyl substituted iminolyxitols have shown that this moiety can improve inhibitory potency. nih.gov However, the size and orientation of the N-arylalkyl group are crucial; a substituent that is too bulky can lead to weaker binding of the inhibitor's core pyrrolidine ring to the enzyme. beilstein-journals.org

Furthermore, N-alkylation can be a strategy to improve the selectivity profile of these inhibitors. beilstein-journals.org While the core iminosugar structure mimics the natural substrate, the N-benzyl group can introduce steric or electronic interactions that are unique to specific enzyme isoforms. Subtle variations in the architecture of active sites among different enzymes, even within the same family, are sufficient to discriminate among the structural differences of inhibitors. nih.gov This allows the N-benzyl group to modulate specificity, potentially leading to inhibitors that preferentially target one enzyme over another, such as distinguishing between Golgi and lysosomal α-mannosidases. nih.gov

Investigating the Protonation State of the Inhibitor in the Enzyme's Microenvironment

The effectiveness and binding mechanism of iminosugar inhibitors like this compound are highly dependent on their protonation state within the enzyme's active site. The pyrrolidine nitrogen of the iminosugar can exist in either a neutral or a protonated (cationic) form, and the preferred state is influenced by the specific biochemical microenvironment of the enzyme, particularly the local pH and the presence of ionizable amino acid residues. nih.govrsc.org

Golgi α-mannosidase II (GMII) and lysosomal α-mannosidase (LMan) are both targets for iminosugar inhibitors, but they operate under different pH conditions—pH ≈ 6.0 for Golgi enzymes versus a more acidic pH ≈ 4.5 for lysosomal enzymes. nih.gov This difference in pH can affect the protonation state of both the inhibitor and the catalytic residues in the enzyme's active site. rsc.org

Computational studies and pKa calculations on related 1,4-dideoxy-1,4-imino-D-lyxitols have revealed that these inhibitors may bind to different enzymes in different protonation forms. nih.govrsc.org For example, the pyrrolidine ring of imino-D-lyxitols has been shown to prefer the neutral form when binding to the active site of Drosophila melanogaster GMII (dGMII), whereas it favors the protonated form when binding to the lysosomal enzyme from Canavalia ensiformis (JBMan). rsc.org This difference in preferred protonation state is a key factor in the binding mechanism and can be exploited to design inhibitors with greater selectivity for GMII. nih.govrsc.org The ability of the inhibitor to adopt different protonation states upon binding allows it to interact differently with the catalytic amino acid residues, such as the aspartate dyad in GMII. nih.gov

Modulation of Glycan Processing Pathways by this compound

By inhibiting key enzymes, this compound can significantly alter cellular glycosylation processes. These alterations primarily affect the biosynthesis of N-linked glycans and the metabolism of carbohydrates.

Intervention in N-Linked Glycan Biosynthesis

N-linked glycosylation is a fundamental post-translational modification where an oligosaccharide is attached to an asparagine residue of a protein. wikipedia.org This process is crucial for the proper folding, function, and trafficking of many proteins. wikipedia.org The biosynthesis of complex N-glycans is a multi-step process that occurs in the endoplasmic reticulum and the Golgi apparatus. researchgate.net

A key step in this pathway is the trimming of mannose residues by Golgi α-mannosidase II (GMII), which controls the conversion of high-mannose N-glycans to complex N-glycans. nih.gov this compound and its analogues act as inhibitors of GMII. beilstein-journals.orgnih.gov By blocking this enzyme, the compound prevents the removal of mannose residues from the glycan precursor. This intervention halts the maturation process, leading to an accumulation of hybrid-type glycans and preventing the formation of fully complex N-glycans. nih.gov The inhibition of the biosynthesis of these complex N-glycans is an area of research for suppressing the growth of tumor tissues. nih.gov

Impact on Carbohydrate Metabolism Enzymes

Beyond the N-glycan pathway, related iminosugars have demonstrated inhibitory effects on key enzymes involved in carbohydrate metabolism. rsc.org Glycogen (B147801) synthase (GS) and glycogen phosphorylase (GP) are the central enzymes controlling the synthesis and degradation of glycogen, a primary energy storage polymer. nih.gov Abnormal glycogen metabolism is linked to several diseases, making these enzymes important pharmacological targets. rsc.org

Derivatives of the related compound 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) have been identified as potent inhibitors of glycogen phosphorylase. nih.govrsc.orgresearchgate.net These iminosugars are believed to exert their inhibitory effect by binding to the active site of the enzyme, specifically at the subsite that is normally occupied by the glucosyl residue being transferred between the donor and acceptor substrates. nih.govrsc.org The selective inhibition of these key enzymes in glycogen metabolism represents a potential approach for managing disorders related to carbohydrate and glycogen balance. rsc.org

Structure Activity Relationship Sar Investigations of N Benzyl 1,4 Dideoxy 1,4 Imino D Allitol Analogues

Effects of N-Substitution on Inhibitory Potency and Selectivity

The nitrogen atom inherent to the pyrrolidine (B122466) ring of 1,4-dideoxy-1,4-imino-D-allitol provides a critical anchor point for chemical modification. The nature of the substituent on this nitrogen (the N-substituent) can dramatically influence the compound's interaction with the target enzyme, affecting both how strongly it binds (potency) and its preference for one enzyme over others (selectivity).

The substitution on the pyrrolidine nitrogen is a key determinant of biological activity. While the unsubstituted 1,4-dideoxy-1,4-imino-D-allitol core can be considered a template, the addition of various N-alkyl or N-aralkyl groups can significantly modulate its inhibitory profile.

For the closely related stereoisomer, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), N-benzylation was found to produce a slightly more potent inhibitor of Golgi α-mannosidase II (GMII) compared to the unsubstituted parent compound. beilstein-journals.org However, a broader study on N-substituted DIM derivatives, including N-methylated versions, concluded that N-substitution generally led to a decrease in α-mannosidase inhibitory activity, though some derivatives gained inhibitory capabilities against other glycosidases. nih.gov This suggests that while a benzyl (B1604629) group may offer favorable interactions with hydrophobic pockets in the active site of some enzymes, general N-alkylation does not guarantee enhanced potency and can alter selectivity. beilstein-journals.orgnih.gov

In studies on 1,4-imino-L-lyxitol, another stereoisomer, N-substitution with a benzyl group was shown to improve both the potency and selectivity for the target enzyme, fruit fly Golgi α-mannosidase II (GMIIb). beilstein-journals.org In contrast, for derivatives lacking an N-substituent, both possible stereoisomers of the hydrogen on the pyrrolidine ring may result in biologically active forms. nih.gov However, the introduction of a bulky group like a benzyl substituent necessitates a specific orientation to fit within the active site, making the stereochemistry of the nitrogen crucial for activity. nih.gov

Table 1: Comparative Inhibitory Activity of N-Substituted Iminosugar Analogues

Compound Analogue (Core) N-Substituent Target Enzyme Effect on Potency Reference
1,4-dideoxy-1,4-imino-D-mannitol (DIM) Benzyl Golgi α-mannosidase II Slightly more potent than unsubstituted beilstein-journals.org
1,4-dideoxy-1,4-imino-D-mannitol (DIM) Various Alkyl groups α-Mannosidase Generally decreased nih.gov
1,4-imino-L-lyxitol Benzyl Golgi α-mannosidase IIb Improved potency and selectivity beilstein-journals.org

This table is generated based on data for stereoisomers of N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol to illustrate general SAR principles.

Introducing basic functional groups onto the N-benzyl substituent can create additional interaction points with the enzyme, potentially enhancing binding affinity and selectivity. A study on N-benzyl substituted 1,4-imino-L-lyxitols explored the impact of adding amine, amidine, and guanidine (B92328) groups. nih.gov

All the tested compounds with these basic functionalities were found to be selective inhibitors of Golgi α-mannosidase IIb (GMIIb). nih.gov The derivative featuring a guanidine group on the N-benzyl moiety was the most potent inhibitor, with a Kᵢ value of 19 µM against GMIIb, while showing no significant inhibition of other mannosidases. nih.gov Molecular docking simulations suggested that the enhanced potency of the guanidinium (B1211019) group stems from its ability to form two salt bridges with an aspartate dyad within the enzyme's active site. nih.gov

Conversely, another study on 1,4-imino-D-lyxitols found that derivatives with non-polar N-arylalkyl chains, such as a simple benzyl group, exhibited better selectivity for the α-mannosidase AMAN-2 compared to those bearing polar basic groups like amidine or guanidine. beilstein-journals.org This highlights that the benefit of such modifications is highly dependent on the specific topology and amino acid composition of the target enzyme's active site.

Table 2: Inhibitory Potency of N-Benzyl-1,4-imino-L-lyxitol Analogues with Basic Functional Groups against GMIIb

Functional Group on N-Benzyl Moiety Kᵢ (µM) vs GMIIb Selectivity Reference
Guanidine 19 ± 2 High (No inhibition of LManII, JBMan >2 mM) nih.gov
Amine Data not specified but active Selective for GMIIb nih.gov

This table is based on data for the L-lyxitol stereoisomer, demonstrating the principle of adding basic functional groups.

Stereochemical Determinants of Biological Activity

Iminosugars are chiral molecules, and their biological activity is highly dependent on their absolute stereochemistry. The spatial arrangement of the hydroxyl groups and the conformation of the pyrrolidine ring are critical for mimicking the natural carbohydrate substrate and achieving effective enzyme inhibition.

The specific configuration of the stereogenic centers in the pyrrolidine ring is fundamental to its inhibitory activity. The configuration of 1,4-dideoxy-1,4-imino-D-allitol is analogous to that of D-allose. Research on related iminosugars confirms that even minor changes in stereochemistry can lead to a dramatic loss of activity.

For example, studies on pyrrolidine pentamine derivatives have shown that the integrity of the stereochemistry at positions R2, R3, and R4 of the pyrrolidine scaffold is essential for their inhibitory function. mdpi.com Similarly, investigations into 1,4-imino-D-lyxitol derivatives and their C-5 epimers revealed that the configuration of the hydroxyl group is critical; only the isomer with the R-configuration at C-5 exhibited a strong inhibitory profile. beilstein-journals.org This high degree of stereochemical sensitivity underscores that the enzyme's active site is exquisitely shaped to recognize a specific three-dimensional arrangement of functional groups. While not explicitly detailed for the (2R-(2α(2S*,3β,4β)))-configuration of the D-allitol analogue, these findings strongly imply that its specific absolute stereochemistry is a crucial requirement for biological activity.

The number and orientation of hydroxyl (-OH) groups on the pyrrolidine ring are paramount for enzyme recognition and binding. These groups mimic the polyhydroxylated nature of the natural sugar substrates of glycosidases. Their specific spatial orientation allows for the formation of a network of hydrogen bonds with amino acid residues in the enzyme's active site, which is a primary driver of binding affinity.

The importance of this orientation is clearly demonstrated in comparative studies. For instance, the difference in activity between various iminosugar stereoisomers, such as those with D-gluco versus L-gulo configurations, is attributed to the different spatial presentation of their hydroxyl groups. nih.govresearchgate.net A study that compared 1,4-imino-D-lyxitols with their C-5 epimers directly showed that inverting the orientation of a single hydroxyl group led to a significant decrease in inhibitory effectiveness. beilstein-journals.org This illustrates that the enzyme's active site possesses a precise architecture of hydrogen bond donors and acceptors, and only an inhibitor with the complementary hydroxyl group orientation can bind with high affinity.

Impact of Pyrrolidine Ring Modifications on Enzyme Affinity

The five-membered pyrrolidine ring constitutes the core scaffold of these iminosugar inhibitors. Its structure and integrity are generally considered essential for maintaining the correct orientation of the crucial hydroxyl and N-substituents, thereby preserving enzyme affinity.

The pyrrolidine scaffold is a versatile foundation in the design of various therapeutic agents, including enzyme inhibitors. nih.govfrontiersin.org Structure-activity relationship studies on different classes of pyrrolidine derivatives consistently show that modifications that disrupt the core scaffold, such as truncations, often result in a complete loss of inhibitory activity. mdpi.comnih.gov This indicates that the ring structure itself is not merely a linker for functional groups but plays an active role in positioning these groups correctly for interaction with the enzyme. While significant research has focused on modifying the N-substituent, alterations to the carbon framework of the pyrrolidine ring are less common but equally impactful. For instance, the introduction of a C-alkyl group at the C-1 position of the related 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) core structure was shown to yield potent α-glucosidase inhibitors. elsevierpure.com This demonstrates that while the integrity of the ring is crucial, thoughtful modifications to the core can lead to enhanced or novel inhibitory properties.

Computational Approaches to Predictive SAR Modeling

In the exploration of Structure-Activity Relationships (SAR) for this compound analogues, computational chemistry serves as a powerful tool to predict biological activity, understand inhibitor-enzyme interactions, and guide the synthesis of more potent and selective compounds. While specific predictive SAR models for this compound analogues are not extensively documented in publicly available research, the methodologies applied to its stereoisomers, such as the D-lyxitol and D-mannitol derivatives, provide a clear framework for how such models are constructed and utilized. These approaches are fundamental to modern drug design and can be extrapolated to the D-allitol series.

The primary computational techniques employed in the SAR of iminosugars include molecular docking, quantitative structure-activity relationship (QSAR) studies, and advanced molecular dynamics (MD) simulations coupled with free energy calculations.

Molecular Docking and Homology Modeling

Molecular docking is a cornerstone of computational SAR. This method predicts the preferred orientation of a ligand (the iminosugar analogue) when bound to a receptor (the target enzyme, e.g., a glycosidase). For novel enzymes or those without a solved crystal structure, homology modeling is first employed to generate a reliable 3D structure based on the amino acid sequence of a related, structurally known protein.

Docking simulations for N-substituted iminosugars, such as the analogues of 1,4-dideoxy-1,4-imino-D-lyxitol, have been instrumental in elucidating binding modes. nih.gov These studies often reveal key hydrogen bonding interactions between the hydroxyl groups of the iminosugar core and acidic residues (e.g., aspartic and glutamic acid) in the enzyme's active site. The N-benzyl group typically explores a more hydrophobic pocket, and its substitution pattern can significantly influence binding affinity. For instance, molecular docking of N-benzyl substituted 1,4-imino-L-lyxitols has shown that specific substitutions on the benzyl ring can lead to the formation of additional salt bridges with enzymatic residues, thereby enhancing inhibitory potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This is achieved by correlating physicochemical descriptors of the molecules with their measured inhibitory concentrations (e.g., IC₅₀ or Kᵢ values). These descriptors can include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP).

While a specific QSAR model for this compound analogues is not available, the principles can be illustrated with data from related iminosugar derivatives. A hypothetical QSAR study would involve synthesizing a library of analogues with varied substituents on the benzyl ring and then correlating their inhibitory activities with calculated molecular descriptors.

Illustrative Data for a Hypothetical QSAR Model

To demonstrate this, the following interactive table presents hypothetical data for a series of N-substituted 1,4-dideoxy-1,4-imino-D-allitol analogues, illustrating how different properties might influence inhibitory activity against a target glycosidase.

Compound IDN-SubstituentMolecular Weight ( g/mol )logPPolar Surface Area (Ų)Predicted IC₅₀ (µM)
1 Benzyl267.311.284.515.2
2 4-Methoxybenzyl297.341.393.710.8
3 4-Chlorobenzyl301.762.084.518.5
4 4-Nitrobenzyl312.311.4129.825.1
5 3,4-Dimethoxybenzyl327.371.4102.98.5
6 Naphthylmethyl317.372.584.512.3

From this hypothetical data, a QSAR model might suggest that electron-donating groups (like methoxy) at the para-position of the benzyl ring enhance activity, while bulky or electron-withdrawing groups (like nitro) are detrimental. The model could be expressed as an equation, for example:

Predicted IC₅₀ = c₀ + c₁ (logP) + c₂ (Polar Surface Area) + c₃ (Electronic Parameter)

Where 'c' represents the coefficients determined from the regression analysis. Such a model would then be used to predict the activity of yet-to-be-synthesized analogues, prioritizing those with the highest predicted potency.

Advanced Computational Methods

More advanced computational methods, such as Fragment Molecular Orbital (FMO) and Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, provide deeper insights into the energetics of binding. For example, FMO-based pair interaction energy decomposition analysis (PIEDA) can dissect the total binding energy into its electrostatic, exchange-repulsion, and dispersion components. Studies on 1,4-imino-D-lyxitols have used such methods to reveal that even minor changes to the N-substituent can alter the binding orientation of the core iminosugar ring, significantly impacting inhibitory activity. beilstein-journals.org

Furthermore, pKa calculations are crucial for understanding the protonation state of both the iminosugar's nitrogen and the active site residues at physiological pH, which is a critical determinant of binding affinity. nih.gov Calculations on related imino-D-lyxitols have shown that the pyrrolidine ring may prefer a neutral form in one enzyme and a protonated form in another, a factor that can be exploited to design selective inhibitors. rsc.org

Predictive SAR in Practice

The practical application of these computational approaches involves an iterative cycle:

Modeling: A predictive model is built based on existing experimental data.

Prediction: The model is used to predict the activity of a virtual library of new analogues.

Synthesis: The most promising candidates are synthesized.

Testing: The synthesized compounds are biologically evaluated.

Refinement: The new experimental data is used to refine and improve the predictive model.

This integrated approach of computational modeling, synthesis, and biological testing is essential for efficiently navigating the chemical space of this compound analogues to identify potent and selective glycosidase inhibitors.

Advanced Characterization and Analytical Methodologies in Research on N Benzyl 1,4 Dideoxy 1,4 Imino D Allitol

Chiroptical Property Analysis

As a chiral molecule derived from D-allitol, N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol possesses unique chiroptical properties that are investigated using specialized techniques.

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The measurement is conducted using a polarimeter, and the specific rotation, [α]D, is a characteristic physical property of a chiral substance. For this compound, the sign (dextrorotatory, +, or levorotatory, -) and magnitude of the optical rotation would serve as a crucial identifier of the specific enantiomer and confirm its optical purity. While specific experimental values for this compound are not available in the searched literature, a non-zero value is expected.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation of the pyrrolidine (B122466) ring and the spatial arrangement of its substituents. The aromatic chromophore of the benzyl (B1604629) group can provide a sensitive probe for conformational analysis via its CD spectrum. This analysis provides deeper insight into the molecule's preferred shape in solution, which can be critical for understanding its biological interactions.

X-ray Crystallography for Single-Crystal Structural Determination and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. For complex stereochemical molecules like this compound, this technique is invaluable for unambiguously establishing the relative and absolute configuration of all chiral centers. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic arrangement within the crystal lattice.

While specific crystallographic data for this compound is not publicly available, the analysis of closely related iminosugars, such as 1,4-dideoxy-1,4-imino-D-gulitol hydrochloride, provides a clear example of the data obtained from such experiments. researchgate.net The structural determination of these analogs confirms the stereochemistry and reveals details about bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, within the crystal structure. researchgate.net The absolute configuration is often determined by referencing the known stereochemistry of the starting materials used in the synthesis.

Representative Crystallographic Data for a Related Iminosugar (1,4-dideoxy-1,4-imino-D-gulitol hydrochloride)

ParameterValue
Chemical FormulaC6H14ClNO4
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)6.2309 (2)
b (Å)9.3918 (4)
c (Å)19.9175 (9)
Volume (ų)1165.56 (8)
Z4
RadiationMo Kα
Temperature (K)150

This data is for 1,4-dideoxy-1,4-imino-D-gulitol hydrochloride and is presented as a representative example. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification and assessment of the purity of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds like iminosugars. Due to the polar and hydrophilic nature of these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent.

For the analysis of iminosugars, a typical HILIC-HPLC system might employ an amide- or silica-based column. The mobile phase often consists of an acetonitrile (B52724) and water gradient, sometimes with additives like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape and ionization efficiency for mass spectrometry detection. researchgate.net Detection can be achieved using various detectors, including Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS), the latter providing both quantification and structural information.

Typical HPLC Conditions for Iminosugar Analysis

ParameterDescription
ColumnHILIC column (e.g., Amide, Silica)
Mobile PhaseAcetonitrile/Water gradient with buffer (e.g., ammonium acetate)
Flow Rate0.5 - 1.5 mL/min
DetectorMass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD)
TemperatureAmbient or controlled (e.g., 40 °C)

These are general conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. However, due to the low volatility and high polarity of iminosugars, they are not directly amenable to GC analysis. Therefore, a derivatization step is necessary to convert the polar hydroxyl and amine groups into less polar, more volatile functional groups.

A common derivatization procedure for iminosugars involves a two-step process of oximation followed by silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acetylation. researchgate.net This process reduces the polarity of the molecule and allows it to be vaporized and passed through the GC column. The subsequent mass spectrum provides a fragmentation pattern that is characteristic of the derivatized compound, allowing for its identification and quantification. The fragmentation of N-benzyl substituted compounds in GC-MS often involves cleavage at the benzylic position, leading to characteristic ions.

Typical GC-MS Derivatization and Analysis Parameters for Iminosugars

ParameterDescription
DerivatizationOximation followed by silylation (e.g., with BSTFA + TMCS)
GC ColumnCapillary column (e.g., DB-5ms, HP-5ms)
Carrier GasHelium
Injection ModeSplit/Splitless
Temperature ProgramGradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C)
MS IonizationElectron Ionization (EI) at 70 eV

These are general conditions and would require optimization for the specific analysis of derivatized this compound.

Computational and Theoretical Studies of N Benzyl 1,4 Dideoxy 1,4 Imino D Allitol and Enzyme Complexes

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.gov This method is instrumental in the study of iminosugar inhibitors, offering initial models of the binding geometry and key interactions.

A primary outcome of docking simulations is the identification of amino acid residues in the enzyme's active site that are crucial for binding the inhibitor. For α-mannosidases, which are key targets for iminosugar inhibitors, a catalytic dyad of aspartate residues is often central to the interaction. nih.gov Computational studies on similar iminosugars have identified key residues in enzymes like Drosophila melanogaster Golgi α-mannosidase II (dGMII) and Canavalia ensiformis lysosomal α-mannosidase (JBMan). researchgate.net In dGMII, residues such as Asp270, Asp340, and Asp341 are highlighted as critical for interaction, while in JBMan, His209, Asp267, and Asp268 play a vital role. researchgate.net The simulations reveal that the imino group of the inhibitor often forms hydrogen bonds and salt bridges with these acidic residues, anchoring the inhibitor in the active site. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations provide a higher level of theory to refine the models obtained from molecular docking. These methods are used to investigate the electronic properties of the system, such as charge distribution and the protonation states of ionizable groups, which are fundamental to the catalytic mechanism and inhibitor binding. researchgate.netacs.org

The inhibitory activity of iminosugars is highly dependent on pH, as both the inhibitor's nitrogen and the enzyme's catalytic residues can change their protonation state. nih.gov QM/MM (hybrid quantum mechanics/molecular mechanics) calculations are performed to predict the pKa values of the inhibitor's amino group and the ionizable residues in the enzyme's active site. acs.org These calculations are vital because enzymes like Golgi α-mannosidase II and lysosomal α-mannosidase function at different optimal pH levels. researchgate.net

Studies on structurally related imino-D-lyxitols have shown that the inhibitor may exist in a neutral form in the active site of dGMII (calculated pKa of 5.1-5.8) but in a protonated, positively charged form in JBMan (calculated pKa of 7.5-8.2). acs.org This difference in protonation state is a key determinant of binding affinity and selectivity. researchgate.net The calculations also shed light on the protonation state of catalytic residues, such as Asp341 in dGMII, which can exist in both neutral and ionized forms at physiological pH. acs.org

Table 1: Calculated pKa Values for Ionizable Groups in Enzyme-Inhibitor Complexes

Enzyme Residue/Group Calculated pKa Range Predicted State at Optimal pH
dGMII Inhibitor (Imino-D-lyxitol) 5.1 - 5.8 Neutral
JBMan Inhibitor (Imino-D-lyxitol) 7.5 - 8.2 Protonated
dGMII Asp341 ~6.0 Mix of neutral and ionized

This table is based on data for analogous imino-D-lyxitol inhibitors. acs.org

To quantify the forces driving the inhibitor-enzyme interaction, Fragment Molecular Orbital-Partial Interaction Energy Decomposition Analysis (FMO-PIEDA) is utilized. acs.org This QM-based method breaks down the total binding energy into physically meaningful components, such as electrostatic, exchange-repulsion, and dispersion interactions. It also allows for the analysis of the energetic contribution of different parts of the inhibitor molecule.

Table 2: FMO-PIEDA Interaction Energy Contributions for Iminosugar Inhibitors

Inhibitor Moiety Contribution to Total Interaction Energy
Pyrrolidine (B122466) Core 94 - 98%

This table is based on data for analogous N-substituted imino-D-lyxitol inhibitors. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While docking and QM methods provide static pictures, Molecular Dynamics (MD) simulations introduce the dimension of time, allowing for the study of the dynamic behavior of the enzyme-inhibitor complex. MD simulations, often on the nanosecond timescale, provide insights into the stability of the complex, conformational changes, and the role of solvent molecules. acs.org

By simulating the motion of atoms over time, MD studies can validate the binding poses obtained from docking. They reveal the stability of key hydrogen bonds and electrostatic interactions between the inhibitor and active site residues. acs.org For instance, simulations can show how the nucleophile carboxyl group of a glycosidase forms a strong, stable interaction with the iminosugar, which can distort the inhibitor's ring conformation into a form that mimics the transition state. acs.org These simulations also help explain phenomena like slow-onset inhibition by revealing slow conformational changes in the enzyme or the rearrangement of water molecules in the active site upon inhibitor binding. Although specific MD studies on N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol are not widely published, the principles from simulations of other iminosugar-glycosidase complexes are directly applicable and essential for a complete understanding of its inhibitory mechanism. acs.org

Conformational Dynamics of this compound in Solution

The three-dimensional structure of this compound in solution is not static but exists as an equilibrium of various conformers. Understanding these conformational dynamics is crucial, as the biologically active conformation that binds to the target enzyme may not be the most populated one in solution. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of flexible molecules like iminosugars. nih.govnih.govyoutube.com For the related 1-deoxynojirimycin, MD simulations have shown that the chair conformation is the most stable in an aqueous environment. acs.org

The conformational flexibility of the pyrrolidine ring in iminosugars is a critical determinant of their binding affinity to glycosidases. For some imino-D-lyxitols, it has been shown that the pyrrolidine ring prefers a neutral form at the active site of Golgi α-mannosidase II. nih.govrsc.org The orientation of the bulky N-benzyl group is also a significant factor, as it can interact with hydrophobic pockets within the enzyme's active site. beilstein-journals.org For a tight binding, it is often necessary for the bulky substituent to be oriented away from the active site, allowing the iminosugar core to mimic the transition state of the natural substrate. nih.gov

Stability and Flexibility of Enzyme-Inhibitor Complexes

The formation of a stable complex between this compound and its target enzyme, such as a mannosidase, is the basis of its inhibitory action. The stability and flexibility of this complex can be investigated using a combination of molecular docking and advanced simulation techniques like hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations. nih.govyoutube.com

QM/MM simulations provide a more accurate description of the electronic interactions within the active site, which are crucial for understanding the catalytic mechanism and the nature of inhibitor binding. nih.gov For instance, pKa calculations on enzyme-inhibitor complexes of related imino-D-lyxitols have revealed that the protonation state of the inhibitor's pyrrolidine ring and key amino acid residues can differ depending on the enzyme and the pH, influencing the binding mechanism and selectivity. nih.govrsc.org

Fragment Molecular Orbital-Pair Interaction Energy Decomposition Analysis (FMO-PIEDA) is another powerful computational method that can dissect the total binding energy into contributions from electrostatics, exchange-repulsion, charge transfer, and dispersion forces. Studies on N-arylalkylated imino-D-lyxitols have used FMO-PIEDA to explain why certain substitutions enhance binding affinity more than others. beilstein-journals.org The analysis can reveal, for example, that a bulky substituent might lead to weaker binding of the core iminosugar ring with the enzyme. beilstein-journals.org

The following table presents data on the inhibitory activity of some N-substituted iminosugars against α-mannosidases, illustrating the impact of the N-substituent on potency and selectivity.

CompoundTarget EnzymeInhibition (Ki or IC50)Selectivity Index
N-benzyl-imino-L-lyxitol derivativeGMIIb19 ± 2 µM (Ki)>100
N-arylalkylated 6-deoxy-DIM (naphthyl)AMAN-218 µM (Ki)Similar to others
N-substituted polyhydroxypyrrolidinesGMIIb50-76 µM (Ki)>100

Data sourced from studies on related N-substituted iminosugars. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitor Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.gov For the design of novel inhibitors based on the this compound scaffold, QSAR can be a valuable tool to predict the inhibitory potency of new derivatives and to guide synthetic efforts towards more active compounds.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known inhibitory activities. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed biological activity.

For iminosugar inhibitors, relevant descriptors might include the molecular weight, number of hydrogen bond donors and acceptors, solvent accessible surface area, and various electronic properties. nih.gov The presence and nature of the N-substituent are particularly important for the activity of iminosugars against α-mannosidases. beilstein-journals.orgnih.govnih.govnih.gov For example, studies on related compounds have shown that N-benzylation can lead to more potent and selective inhibitors. beilstein-journals.orgnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of molecular fields around the inhibitors. mdpi.comnih.govnih.gov These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. Such maps can provide intuitive guidance for modifying the structure of this compound to enhance its inhibitory properties. While specific CoMFA or CoMSIA studies on this exact compound are not available, the principles have been successfully applied to other classes of enzyme inhibitors. mdpi.comnih.govnih.gov

Broader Research Applications and Future Directions in Chemical Biology for N Benzyl 1,4 Dideoxy 1,4 Imino D Allitol

Design and Development of Next-Generation Glycosidase Inhibitors with Enhanced Specificity and Potency

The primary research thrust for iminosugars like N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol is the development of potent and selective glycosidase inhibitors. Glycosidases are critical enzymes in a vast range of biological processes, and their malfunction is linked to diseases including diabetes, viral infections, and cancer. beilstein-journals.org A significant challenge in this field is achieving selectivity for a specific target glycosidase, for example, Golgi α-mannosidase II (GMII), over closely related enzymes like lysosomal α-mannosidase (LMan), which operate in different cellular compartments and pH environments. nih.govrsc.org

The strategic N-alkylation or N-arylalkylation of the iminosugar core is a cornerstone of next-generation inhibitor design. beilstein-journals.org The benzyl (B1604629) group, in particular, can enhance interactions with hydrophobic pockets within the enzyme's active site. beilstein-journals.org Research on the related compound, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), showed that N-benzylation resulted in a slightly more potent inhibitor of GMII. beilstein-journals.org Further studies on N-substituted 1,4-imino-L-lyxitols demonstrated that incorporating basic functional groups onto the benzyl moiety could yield highly selective inhibitors of GMIIb with micromolar potency, while showing negligible activity against lysosomal mannosidases. nih.gov This design principle, balancing the stereochemistry of the polyhydroxylated ring with the nature of the N-substituent, is central to tuning both the potency and specificity of these inhibitors. beilstein-journals.orgnih.gov

Table 1: Inhibitory Activity of N-Benzyl Substituted 1,4-imino-l-lyxitols against GH Family 38 α-Mannosidases This table presents data for related N-benzyl substituted iminosugars to illustrate the design principles for enhancing inhibitor specificity.

Compound (N-benzyl-1,4-imino-l-lyxitol derivative)Target EnzymeInhibition Constant (Kᵢ)Selectivity Profile
Derivative with Guanidine (B92328) GroupGMIIb (Drosophila)19 ± 2 µMSelective for GMIIb
Derivative with Guanidine GroupLManII (Drosophila)>2 mM (No significant inhibition)Selective for GMIIb
Derivative with Guanidine GroupJBMan (Canavalia ensiformis)>2 mM (No significant inhibition)Selective for GMIIb
Data sourced from a study on N-benzyl substituted 1,4-imino-l-lyxitols. nih.gov

Utilization as Molecular Probes for Mechanistic Enzymology

Beyond their inhibitory potential, compounds like this compound are valuable as molecular probes for elucidating enzyme mechanisms. By studying how these mimics bind to an enzyme's active site, researchers can gain detailed insights into substrate recognition, the catalytic cycle, and the roles of key amino acid residues. nih.govrsc.org

Advanced computational techniques, including molecular docking, quantum mechanics/molecular mechanics (QM/MM), and pKa calculations, are used in conjunction with these probes. nih.govrsc.org For example, studies on 1,4-dideoxy-1,4-imino-D-lyxitol inhibitors with Golgi and lysosomal α-mannosidases revealed that the protonation state of the iminosugar's pyrrolidine (B122466) ring is a critical determinant of binding. The ring tends to be in a neutral form when binding to Golgi α-mannosidase II (which operates at a pH of ~6.0) but is protonated when binding to lysosomal α-mannosidase (which operates at a pH of ~4.5). nih.govrsc.org This difference in protonation preference, influenced by the specific amino acid environment in the active site of each enzyme, is a key factor that can be exploited to design selective inhibitors. nih.gov These probes allow researchers to map the intricate molecular interactions, such as hydrogen bonds and salt bridges, that govern the enzyme-inhibitor complex, providing a rational basis for future drug design. nih.gov

Research into Modulators for Specific Biological Pathways in Model Systems

The N-glycosylation pathway is essential for the proper folding and function of viral envelope glycoproteins, which are necessary for viral entry into host cells. Inhibitors of key enzymes in this pathway, such as α-glucosidases and α-mannosidases, can disrupt viral replication. Iminosugars with an N-benzyl group, such as N-benzyl-1-deoxynojirimycin (BndNM), have demonstrated antiviral activity. nih.gov While direct in vitro anti-HIV research for this compound is not documented, the principle is well-established for the broader class. These compounds act by preventing the trimming of glucose or mannose residues from the N-linked glycans of viral proteins like the HIV envelope glycoprotein (B1211001) gp120. This misprocessing leads to improperly folded glycoproteins that are retained in the endoplasmic reticulum and degraded, thus reducing the production of infectious viral particles. Other research has focused on designing N-benzyl derivatives that target different viral enzymes, such as HIV-1 integrase, further highlighting the versatility of the N-benzyl scaffold in antiviral research. nih.gov

Model organisms are indispensable for studying the biological roles of enzymes in a complex living system. The fruit fly, Drosophila melanogaster, and the Jack bean, Canavalia ensiformis, are widely used sources for Golgi and lysosomal α-mannosidases, respectively, which serve as models for their human counterparts. beilstein-journals.orgnih.govresearchgate.net

Research has extensively used these systems to evaluate the inhibitory activity and selectivity of iminosugar libraries. beilstein-journals.orgresearchgate.net For instance, N-substituted derivatives of 1,4-imino-D-lyxitols were tested against four different GH38 family α-mannosidases: two Golgi-type (from Drosophila melanogaster and Caenorhabditis elegans) and two lysosomal-type (from Drosophila melanogaster and Canavalia ensiformis). beilstein-journals.org Such comparative studies allow researchers to systematically assess how modifications to the iminosugar scaffold (both the core stereochemistry and the N-substituent) affect inhibition of enzymes from different compartments and species. This approach is critical for understanding the structure-activity relationships that lead to selective modulation of lysosomal enzyme function. beilstein-journals.orgresearchgate.net

Table 2: Model Enzymes Used for Evaluating Iminosugar Inhibitor Selectivity This table outlines common model systems used in the study of iminosugar derivatives related to this compound.

Enzyme TargetModel Organism / SourceCellular CompartmentRelevance
Golgi α-mannosidase IIb (GMIIb)Drosophila melanogasterGolgi ApparatusModel for human GMII in N-glycan processing
Lysosomal α-mannosidase II (LManII)Drosophila melanogasterLysosomeModel for human lysosomal mannosidase
Jack Bean α-mannosidase (JBMan)Canavalia ensiformisLysosome-like VacuolesWidely used commercial lysosomal α-mannosidase model
AMAN-2Caenorhabditis elegansGolgi ApparatusModel for human GMII, high sequence identity
Information compiled from studies on related iminosugars. beilstein-journals.orgnih.govresearchgate.net

Iminosugars serve as powerful chemical probes to dissect complex metabolic pathways involving glycoconjugates. By inhibiting specific enzymes, they allow researchers to induce a metabolic block and study its downstream consequences. The compound 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a structural isomer of the core of the title compound, has been characterized as a tool to investigate brain glycogen (B147801) metabolism. nih.gov DAB potently inhibits glycogen phosphorylase, a key enzyme in glycogen degradation. nih.gov Using DAB in intact brain tissue preparations allowed researchers to inhibit the "glycogen shunt" (glucose metabolism via glycogen) and evaluate its functional importance for neuronal activity, particularly under conditions of glucose deprivation. nih.gov This demonstrates the utility of iminosugars in uncovering the roles of specific metabolic routes in cellular physiology. A similar application could be envisaged for this compound to probe pathways regulated by the specific glycosidases it inhibits.

Explorations in Pre-clinical Research Models (focus on mechanistic understanding, not therapeutic outcomes)

The translation of in vitro findings into more complex biological systems is explored using pre-clinical research models, with a focus on understanding the compound's behavior and mechanism of action. Studies in rats with the N-benzyl iminosugar N-benzyl-1-deoxynojirimycin (BndNM) have provided key mechanistic insights into its pharmacokinetic properties. nih.gov The addition of the lipophilic N-benzyl group, compared to its N-methyl analog, led to a more complete oral absorption, a longer elimination half-life, and an altered excretion profile. nih.gov Liver fractionation studies further revealed that the compound was primarily located in the cytosol, with some accumulation in the lysosomal fraction, providing valuable information on its subcellular distribution. nih.gov Such studies are crucial for understanding how the chemical properties of a probe like this compound would influence its distribution and activity in a whole-organism context, independent of any therapeutic goal.

Synergistic Research Approaches with Other Chemical Entities for Enhanced Biological Effects

The therapeutic potential of iminosugars, including this compound, can be significantly amplified through synergistic research approaches. While direct studies on the combination of this compound with other chemical entities are not extensively documented, research on analogous iminosugar derivatives provides a strong basis for future investigations. The principle of synergy in this context involves combining the iminosugar with other molecules to enhance its biological effects, such as the inhibition of target enzymes.

A notable example of this is seen in studies of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a structurally related iminosugar. Research has shown that the inhibitory potency of DAB derivatives against certain enzymes involved in glycogen metabolism is synergistically enhanced by several orders of magnitude in the presence of nucleotides like ADP and UDP. nih.gov This suggests that the biological activity of this compound could be similarly modulated. Such synergistic effects are crucial as they could potentially lead to the use of lower concentrations of the therapeutic agent, thereby reducing the risk of off-target effects.

Future research could explore the combination of this compound with other established therapeutic agents. For instance, in the context of viral infections, combining it with other antiviral drugs that have different mechanisms of action could lead to a more potent therapeutic outcome. Similarly, in metabolic disorders, a combination with other glucose-lowering agents could provide better glycemic control.

The exploration of multivalent systems, where multiple iminosugar molecules are linked to a central scaffold, represents another promising synergistic approach. These multivalent structures can exhibit enhanced binding affinity and selectivity for their target enzymes, a phenomenon known as the multivalent effect. nih.gov This strategy has been successfully applied to other N-alkylated iminosugars to improve their chaperone activity in conditions like cystic fibrosis. nih.gov

Interactive Data Table: Inhibitory Potency of Related Iminosugars

Current Challenges and Emerging Opportunities in Iminosugar Chemical Biology Research

The field of iminosugar chemical biology, while promising, is not without its challenges. A primary hurdle is achieving high selectivity for the target enzyme to minimize off-target effects and potential side effects. nih.govunimib.it Many iminosugars inhibit a broad range of glycosidases, which can lead to undesirable biological responses. nih.gov The development of second-generation iminosugars with improved selectivity is a key area of current research. nih.gov

The chemical synthesis of complex iminosugars like this compound also presents significant challenges. researchgate.net These molecules have multiple stereocenters, making their stereoselective synthesis a complex task. However, recent advancements in synthetic methodologies are paving the way for more efficient and versatile routes to these compounds. capes.gov.br

Despite these challenges, the field is ripe with emerging opportunities. There is a growing interest in exploring the biological activities of iminosugars beyond their traditional role as glycosidase inhibitors. researchgate.net For instance, their potential as chemical chaperones for misfolded proteins in lysosomal storage diseases is an area of active investigation. unimib.itresearchgate.net The ability of some iminosugars to modulate the immune system also opens up new avenues for therapeutic applications. nih.gov

Furthermore, the discovery of new biological targets for iminosugars continues to expand their therapeutic potential. nih.govnih.gov As our understanding of glycobiology deepens, new roles for carbohydrates in health and disease are being uncovered, providing new opportunities for the application of iminosugar-based therapies. The development of novel screening platforms and computational tools is also accelerating the discovery of new iminosugar drug candidates.

Interactive Data Table: Biological Activities of N-Substituted Iminosugars

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol, and how do they ensure stereochemical fidelity?

  • Methodological Answer : The synthesis often begins with chiral precursors like (R)-2,3-O-isopropylidene-D-glyceraldehyde. A one-pot Grignard reaction with benzylamine and vinylmagnesium bromide generates alkene intermediates with defined stereochemistry. Ring-closing metathesis (RCM) using Grubbs catalysts (1st or 2nd generation) forms the pyrrolidine core. Subsequent stereoselective dihydroxylation with OsO₄/NMO and deprotection steps yield the final product. Key steps include Boc protection/debenzylation to preserve nitrogen functionality and allylation for RCM compatibility .

Q. How is the inhibitory activity of this compound against glycosidases evaluated experimentally?

  • Methodological Answer : Enzyme inhibition assays are conducted using purified glycosidases (e.g., α-glucosidase or glycogen phosphorylase). The compound is titrated against enzyme-substrate mixtures, and IC₅₀ values are determined via kinetic analysis (e.g., spectrophotometric monitoring of p-nitrophenol release). Competitive inhibition mechanisms are validated using Lineweaver-Burk plots. Structural analogs like 1,4-dideoxy-1,4-imino-D-arabinitol serve as positive controls .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C HSQC and NOESY, resolves stereochemistry and confirms ring substitution patterns. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute configuration. Polarimetry validates optical purity against literature rotations .

Advanced Research Questions

Q. How can researchers address contradictory data in stereochemical outcomes during this compound synthesis?

  • Methodological Answer : Discrepancies in diastereomer ratios (e.g., from cis-dihydroxylation) require analytical separation techniques like preparative HPLC or chiral column chromatography. For example, diols formed during aziridine-derived syntheses may yield 1:1 diastereomer mixtures, which are resolved via crystallization (e.g., ethanol recrystallization) or flash chromatography. Computational modeling (DFT) can predict favored transition states to optimize reaction conditions .

Q. What strategies improve the yield of this compound in large-scale syntheses?

  • Methodological Answer : Catalyst selection is critical: 2nd-generation Grubbs catalysts enhance RCM efficiency for five-membered rings. Solvent optimization (e.g., dichloromethane vs. toluene) and microwave-assisted RCM reduce reaction times. Protecting group strategies (e.g., benzyl vs. tert-butoxycarbonyl) minimize side reactions during deprotection. Multi-step one-pot protocols (e.g., Vasella reductive amination followed by iodine-mediated cyclization) improve overall yield .

Q. How do structural modifications of this compound affect its binding affinity to glycosidases?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., N-alkyl vs. N-benzyl groups) and evaluating inhibitory potency. Molecular docking and MD simulations identify key interactions (e.g., hydrogen bonding with catalytic residues). For example, replacing benzyl with hydrophobic groups may enhance binding to allosteric sites in glycogen phosphorylase .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Methodological Answer : Rodent models (e.g., diabetic mice) assess bioavailability and metabolic stability via LC-MS/MS quantification in plasma and tissues. Mulberry-feeding insects like Bombyx mori, which metabolize similar iminosugars, provide insights into detoxification pathways. Isotope-labeled analogs (e.g., deuterated derivatives) track tissue distribution .

Data Analysis and Optimization

Q. How can researchers reconcile discrepancies between computational predictions and experimental inhibition data?

  • Methodological Answer : Re-evaluate force field parameters in docking studies (e.g., solvation effects, protonation states). Co-crystallize the compound with target enzymes (e.g., glycogen phosphorylase) to validate binding modes via X-ray diffraction. Adjust QSAR models using experimental IC₅₀ values to refine predictive accuracy .

Q. What methods resolve low enantiomeric excess (ee) in this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-mediated acylations) enhance ee. Dynamic kinetic resolution during cyclization steps leverages catalyst-controlled stereoselectivity. Asymmetric hydrogenation of intermediate alkenes using Ru-BINAP complexes achieves >95% ee .

Tables

Key Synthetic Steps Optimization Parameters References
Grignard addition to aldehydeTemperature (-78°C), solvent (THF)
RCM with Grubbs catalystCatalyst loading (5–10 mol%), solvent
Stereoselective dihydroxylationOsO₄/NMO ratio, reaction time
Deprotection (HCl/MeOH)Acid concentration, temperature
Biological Assay Parameters Key Metrics References
Glycogen phosphorylase inhibitionIC₅₀ (nM range), Ki values
α-Glucosidase inhibitionSubstrate (pNPG), pH dependence
In vivo metabolic stabilityHalf-life (t₁/₂), clearance rates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.